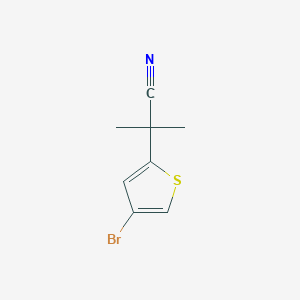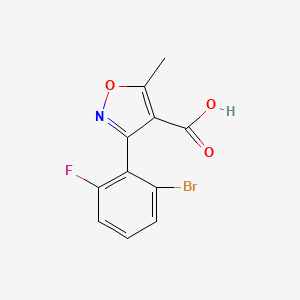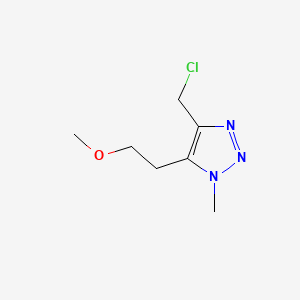
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group, a methoxyethyl group, and a methyl group attached to the triazole ring
Métodos De Preparación
The synthesis of 4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 4-(chloromethyl)-1-methyl-1H-1,2,3-triazole with 2-methoxyethylamine under appropriate conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The triazole ring can undergo reduction reactions to form dihydrotriazoles using reducing agents such as sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
4-(chloromethyl)-1-methyl-1H-1,2,3-triazole: Lacks the methoxyethyl group, which may affect its solubility and biological activity.
5-(2-methoxyethyl)-1-methyl-1H-1,2,3-triazole: Lacks the chloromethyl group, which may reduce its reactivity in substitution reactions.
4-(chloromethyl)-5-methyl-1H-1,2,3-triazole: Lacks the methoxyethyl group, which may influence its chemical properties and applications.
The uniqueness of this compound lies in the combination of the chloromethyl, methoxyethyl, and methyl groups, which confer distinct chemical and biological properties to the compound.
Propiedades
Fórmula molecular |
C7H12ClN3O |
|---|---|
Peso molecular |
189.64 g/mol |
Nombre IUPAC |
4-(chloromethyl)-5-(2-methoxyethyl)-1-methyltriazole |
InChI |
InChI=1S/C7H12ClN3O/c1-11-7(3-4-12-2)6(5-8)9-10-11/h3-5H2,1-2H3 |
Clave InChI |
QFTUTDYLUMHNNG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(N=N1)CCl)CCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4,4-Dimethylcyclohexyl)methyl]morpholine](/img/structure/B13546425.png)
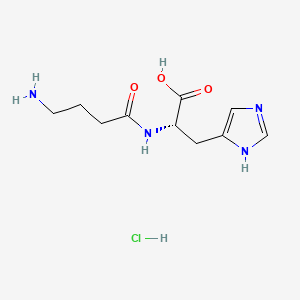
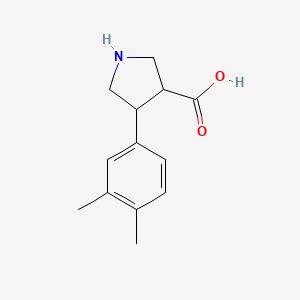
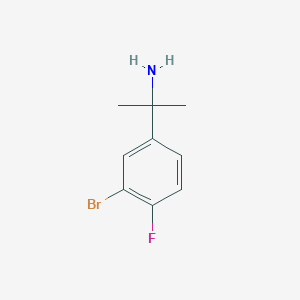

![1-[1-(4-Ethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13546459.png)

![N-[2-(4-methoxyanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B13546466.png)
![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/structure/B13546471.png)

